N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of both quinoline and carboxamide functional groups in its structure contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 8-chloro-4-hydroxyquinoline, which is then reacted with 4-acetylphenylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes critical for the survival of microbial and cancer cells. It may also interfere with DNA replication and repair processes, leading to cell death. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins is a significant aspect of its biological activity.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
- 8-chloro-4-hydroxyquinoline-3-carboxamide
- N-(4-acetylphenyl)-8-chloroquinoline-3-carboxamide
Comparison: N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both the acetylphenyl and chloro-hydroxyquinoline moieties. This combination enhances its biological activity compared to similar compounds that lack one of these functional groups. For instance, the presence of the chlorine atom increases its lipophilicity, improving its ability to penetrate cell membranes, while the hydroxyl group contributes to its reactivity and binding affinity to target proteins.
Properties
IUPAC Name |
N-(4-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-5-7-12(8-6-11)21-18(24)14-9-20-16-13(17(14)23)3-2-4-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPDFZTIHHKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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